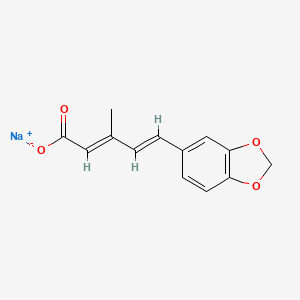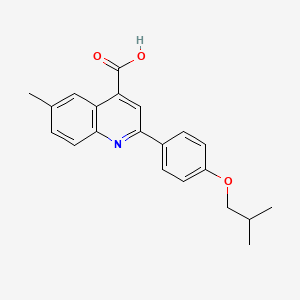
sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate, also known as sodium ferulate, is a natural compound derived from ferulic acid, which is found in many plants. It has been extensively studied for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In
Wirkmechanismus
The mechanism of action of sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate is complex and involves multiple pathways. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress. Sodium ferulate has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. In addition, sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth.
Biochemical and Physiological Effects
Sodium ferulate has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of various diseases. Sodium ferulate has also been found to have neuroprotective effects, as well as beneficial effects on cardiovascular health. In addition, sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate has been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate in lab experiments is its relatively low toxicity. It has been found to be safe at doses up to 1000 mg/kg in animal studies. In addition, sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate is water-soluble, which makes it easy to administer in experimental settings. However, one limitation of using sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate in lab experiments is its relatively low bioavailability. It has been found to have poor absorption and rapid elimination in the body, which may limit its effectiveness in some contexts.
Zukünftige Richtungen
There are many potential future directions for research on sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate. One area of interest is its potential as a natural food preservative. Sodium ferulate has been shown to have antimicrobial properties, which could make it a promising alternative to synthetic preservatives. Another area of interest is its potential as a neuroprotective agent. Sodium ferulate has been found to have beneficial effects on cognitive function in animal studies, and further research could explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research could also explore the potential of sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate as a therapeutic agent for various types of cancer, either alone or in combination with other treatments.
Conclusion
Sodium ferulate is a natural compound derived from ferulic acid that has been extensively studied for its various biological activities. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties, as well as neuroprotective and cardiovascular benefits. Sodium ferulate has also been studied for its potential as a natural food preservative. While there are some limitations to its use in lab experiments, sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate has many potential future directions for research, including its potential as a neuroprotective agent and as a therapeutic agent for cancer.
Synthesemethoden
Sodium ferulate can be synthesized from ferulic acid through a simple reaction with sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate hydroxide. The reaction involves the deprotonation of the carboxylic acid group of ferulic acid, followed by the formation of a sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate salt with the phenolic group. This reaction results in the formation of sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate, which is a water-soluble compound that can be easily purified.
Wissenschaftliche Forschungsanwendungen
Sodium ferulate has been extensively studied for its various biological activities. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. Sodium ferulate has also been shown to have neuroprotective effects, as well as beneficial effects on cardiovascular health. In addition, sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate has been studied for its potential as a natural food preservative.
Eigenschaften
IUPAC Name |
sodium;(2E,4E)-5-(1,3-benzodioxol-5-yl)-3-methylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4.Na/c1-9(6-13(14)15)2-3-10-4-5-11-12(7-10)17-8-16-11;/h2-7H,8H2,1H3,(H,14,15);/q;+1/p-1/b3-2+,9-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMAISQCCNGTMR-IGYRJUBFSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C=CC1=CC2=C(C=C1)OCO2.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/C=C/C1=CC2=C(C=C1)OCO2.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,3-benzodioxol-5-yl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6033348.png)
![2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6033358.png)
![8-bromo-N-(2-methoxyethyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6033374.png)
![2-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B6033379.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)urea](/img/structure/B6033380.png)
![4-(5-{[methyl(methylsulfonyl)amino]methyl}-2-furyl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6033385.png)
![2-(4-methoxyphenyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6033392.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-furyl)propanamide](/img/structure/B6033396.png)
![1-{3-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2-azepanone](/img/structure/B6033400.png)
![5-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6033407.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B6033409.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B6033418.png)

![2-[2-(3,4-dimethylphenoxy)butanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6033440.png)